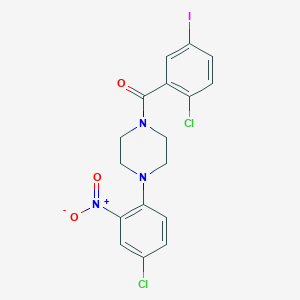![molecular formula C18H21N3O5S B3926746 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B3926746.png)
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
Descripción general
Descripción
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide, also known as MSA-1, is a chemical compound that has shown potential in the field of scientific research. MSA-1 is a peptide-based molecule that has been synthesized to target specific receptors in the body.
Mecanismo De Acción
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide targets specific receptors in the body, including the somatostatin receptor subtype 2 (SSTR2). SSTR2 is overexpressed in various cancer types, making it an attractive target for cancer therapy. This compound binds to SSTR2, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound also inhibits the production of certain growth factors, such as vascular endothelial growth factor (VEGF), which is important for angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to inhibit the production of certain hormones, such as insulin and glucagon. This compound has been studied in animal models and has been shown to have no significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is its specificity for SSTR2, which allows for targeted therapy. This compound has also been shown to have low toxicity, making it a potentially safe therapeutic agent. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound.
Direcciones Futuras
There are several future directions for research on 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide. One area of research is the optimization of the synthesis method to improve the stability and solubility of the molecule. Another area of research is the development of novel delivery methods, such as nanoparticle-based delivery systems, to improve the efficacy of this compound in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in various cancer types. Finally, the potential use of this compound in combination with other therapeutic agents should be explored.
Aplicaciones Científicas De Investigación
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has shown potential in the field of scientific research, particularly in the area of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has been studied in various cancer types, including breast cancer, prostate cancer, and melanoma.
Propiedades
IUPAC Name |
4-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12(18(23)20-14-6-4-13(5-7-14)17(19)22)21(27(3,24)25)15-8-10-16(26-2)11-9-15/h4-12H,1-3H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGGMZLRINUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)
![2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3926676.png)
![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)
![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)
![3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926683.png)
![10-benzoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926685.png)

![N-(3-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926703.png)
![N,N,2-trimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B3926711.png)

![7-benzoyl-3,3-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926726.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-6-methoxypyrimidine](/img/structure/B3926747.png)